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peptide

Cat. No.: B15610186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to analyze the specificity

of Histone Acetyltransferase (HAT) binding peptide interactions. It includes supporting

experimental data, detailed protocols for key experiments, and visualizations of relevant

pathways and workflows to aid in experimental design and data interpretation.

Quantitative Comparison of p300 and CBP Substrate
Specificity
The histone acetyltransferases p300 and its paralog CREB-binding protein (CBP) are critical

regulators of transcription. While often used interchangeably, they exhibit distinct substrate

specificities. A quantitative, label-free mass spectrometry-based technique was utilized to

determine the kinetic parameters of p300 and CBP for the acetylation of various lysine residues

on histone H3 and H4 peptides. The specificity constant (kcat/Km) is used here as a measure

of substrate specificity.

Table 1: Kinetic Parameters of p300 and CBP with Histone H3 Peptides (Limiting Histone)[1][2]

[3]
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Substrate Enzyme kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

H3K14 p300 0.015 1.5 10,000

CBP 0.001 2.0 500

H3K18 p300 0.020 1.0 20,000

CBP 0.008 0.5 16,000

H3K23 p300 0.010 2.5 4,000

CBP 0.002 3.0 667

Table 2: Kinetic Parameters of p300 and CBP with Histone H3/H4 Tetramer (Limiting Histone)

[1][2][3]

Substrate Enzyme kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

H4K5 p300 0.005 5.0 1,000

CBP 0.010 2.0 5,000

H4K8 p300 0.008 4.0 2,000

CBP 0.012 1.5 8,000

H4K12 p300 0.006 6.0 1,000

CBP 0.009 2.5 3,600

H4K16 p300 0.012 3.0 4,000

CBP 0.015 1.0 15,000

Signaling Pathway and Experimental Workflows
p300/CBP Transcriptional Co-activation Pathway
p300 and CBP act as transcriptional co-activators by interacting with a multitude of transcription

factors and the basal transcription machinery.[4][5][6][7][8] This interaction is often regulated by
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upstream signaling pathways that can modify transcription factors, enhancing their affinity for

p300/CBP.[8] Once recruited to a target gene promoter, p300/CBP can acetylate histones,

leading to chromatin relaxation and transcriptional activation.[6][7]
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p300/CBP Transcriptional Co-activation Pathway

Experimental Workflow: Peptide Array for Substrate
Specificity
Peptide arrays are a high-throughput method to screen for the substrate specificity of HATs. A

library of peptides with systematic variations is immobilized on a solid support and incubated

with the HAT enzyme and a labeled acetyl-CoA analog.
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Peptide Array Experimental Workflow
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Experimental Workflow: Biolayer Interferometry (BLI) for
Binding Kinetics
BLI is a label-free technology for measuring real-time biomolecular interactions. It is used to

determine the association (ka) and dissociation (kd) rates of a peptide binding to a HAT, from

which the equilibrium dissociation constant (KD) can be calculated.
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(Analyte) Dissociate in Buffer Analyze Sensorgram to
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Biolayer Interferometry (BLI) Workflow

Experimental Workflow: Mass Spectrometry-based HAT
Assay
This workflow outlines a bottom-up proteomics approach to quantify HAT-mediated acetylation

of a peptide substrate.
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Mass Spectrometry-based HAT Assay Workflow

Detailed Experimental Protocols
Peptide Array for HAT Substrate Specificity Screening
This protocol provides a general framework for using a peptide microarray to identify peptide

substrates for a given HAT.
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Materials:

PepStar™ Peptide Microarray or similar

HAT enzyme of interest

Labeled Acetyl-CoA (e.g., biotinylated or radioactive)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Detection reagent (e.g., fluorescently labeled streptavidin for biotinylated acetyl-CoA)

Microarray scanner

Procedure:

Array Hydration and Blocking:

Carefully place the peptide microarray slide in a slide chamber.

Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature to

prevent non-specific binding.

Wash the slide three times with wash buffer.

HAT Reaction:

Prepare the HAT reaction mix in assay buffer containing the HAT enzyme and labeled

acetyl-CoA.

Apply the reaction mix to the peptide array surface and incubate for 1-2 hours at 30°C.

Washing:

Wash the slide three times with wash buffer to remove the reaction mix and unbound

reagents.
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Detection:

If using a biotinylated acetyl-CoA, incubate the slide with a fluorescently labeled

streptavidin solution for 1 hour at room temperature in the dark.

Wash the slide three times with wash buffer.

Scanning and Analysis:

Dry the slide by centrifugation or with a stream of nitrogen.

Scan the microarray using a suitable scanner at the appropriate wavelength.

Analyze the signal intensity of each spot to identify peptides that were acetylated by the

HAT.

Biolayer Interferometry (BLI) for Kinetic Analysis
This protocol describes the use of BLI to measure the binding kinetics of a peptide to a HAT.

Materials:

BLI instrument (e.g., Octet system)

Streptavidin (SA) biosensors

Biotinylated HAT enzyme

Peptide analyte

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

96-well black microplate

Procedure:

Biosensor Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.

Plate Setup: Prepare a 96-well plate with the following:
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Wells with assay buffer for baseline steps.

A well with biotinylated HAT for immobilization.

Wells with a dilution series of the peptide analyte.

Wells with assay buffer for the dissociation step.

Experiment Setup on Instrument Software:

Define the steps of the experiment:

1. Baseline 1: (60 seconds) in assay buffer.

2. Loading: (300-600 seconds) Immobilize biotinylated HAT onto the SA biosensors.

3. Baseline 2: (120 seconds) in assay buffer to remove unbound HAT.

4. Association: (300-600 seconds) Dip the biosensors into the wells containing the peptide

analyte.

5. Dissociation: (600-1200 seconds) Move the biosensors to wells with assay buffer.

Run Experiment and Data Analysis:

Place the plate and biosensors in the instrument and start the run.

After the run is complete, use the instrument's software to analyze the resulting

sensorgrams.

Fit the association and dissociation curves to a 1:1 binding model to determine the

association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an unlabeled peptide to a HAT by

measuring its ability to compete with a fluorescently labeled peptide (tracer).

Materials:
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Fluorescence polarization plate reader

Black, low-binding 384-well plates

HAT enzyme

Fluorescently labeled peptide tracer

Unlabeled competitor peptide

Assay buffer

Procedure:

Determine Optimal Tracer Concentration:

Perform a serial dilution of the fluorescent tracer and measure the fluorescence intensity

and polarization. Select the lowest concentration that gives a stable and robust signal.

Determine HAT Concentration for Assay Window:

Titrate the HAT enzyme against a fixed concentration of the tracer.

Plot the change in polarization versus the HAT concentration and determine the EC50

value. Use a HAT concentration that gives approximately 80% of the maximum

polarization for the competition assay.

Competition Assay:

In a 384-well plate, add a fixed concentration of HAT and fluorescent tracer to each well.

Add a serial dilution of the unlabeled competitor peptide. Include controls with no

competitor (maximum polarization) and no HAT (minimum polarization).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-

60 minutes).

Measurement and Data Analysis:
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Measure the fluorescence polarization of each well.

Plot the polarization values against the logarithm of the competitor peptide concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the unlabeled peptide that displaces 50% of the fluorescent tracer.

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff

equation.

LC-MS/MS-based HAT Activity Assay
This protocol outlines a method for the quantitative analysis of peptide acetylation by a HAT

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12][13]

Materials:

HAT enzyme

Peptide substrate

Acetyl-CoA

Reaction buffer

Quenching solution (e.g., 5% trifluoroacetic acid)

Trypsin (for protein substrates)

LC-MS/MS system

Procedure:

In Vitro HAT Reaction:

Set up the HAT reaction by combining the HAT enzyme, peptide substrate, and acetyl-CoA

in the reaction buffer.

Incubate at the optimal temperature (e.g., 30°C) for a specific time course.
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Reaction Quenching: Stop the reaction by adding the quenching solution.

Sample Preparation for MS:

If the substrate is a full-length protein, perform in-solution tryptic digestion to generate

peptides.

Desalt the peptide samples using C18 ZipTips or equivalent.

LC-MS/MS Analysis:

Inject the prepared peptide samples into the LC-MS/MS system.

Separate the peptides using a reverse-phase chromatography column with a suitable

gradient.

Analyze the eluting peptides using tandem mass spectrometry to identify and quantify the

acetylated and non-acetylated forms of the substrate peptide.

Data Analysis:

Use appropriate software to analyze the MS/MS spectra and identify the peptides.

Quantify the abundance of the acetylated peptide relative to the non-acetylated peptide by

comparing their peak areas in the chromatogram. This ratio provides a measure of the

HAT activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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